molecular formula C24H27NO2 B13369219 2-[3-(4-Cyclohexylphenyl)-2-butenyl]-3-hydroxy-1-isoindolinone

2-[3-(4-Cyclohexylphenyl)-2-butenyl]-3-hydroxy-1-isoindolinone

Cat. No.: B13369219
M. Wt: 361.5 g/mol
InChI Key: WOKJJVMFTIXPCZ-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-Cyclohexylphenyl)-2-butenyl]-3-hydroxy-1-isoindolinone is a complex organic compound with a unique structure that includes a cyclohexylphenyl group, a butenyl chain, and a hydroxy-isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Cyclohexylphenyl)-2-butenyl]-3-hydroxy-1-isoindolinone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Cyclohexylphenyl)-2-butenyl]-3-hydroxy-1-isoindolinone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 2-[3-(4-Cyclohexylphenyl)-2-butenyl]-3-hydroxy-1-isoindolinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Cyclohexylphenyl)-2-butenyl]-3-hydroxy-1-isoindolinone stands out due to its unique combination of a cyclohexylphenyl group and a hydroxy-isoindolinone core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

2-[(E)-3-(4-cyclohexylphenyl)but-2-enyl]-3-hydroxy-3H-isoindol-1-one

InChI

InChI=1S/C24H27NO2/c1-17(18-11-13-20(14-12-18)19-7-3-2-4-8-19)15-16-25-23(26)21-9-5-6-10-22(21)24(25)27/h5-6,9-15,19,23,26H,2-4,7-8,16H2,1H3/b17-15+

InChI Key

WOKJJVMFTIXPCZ-BMRADRMJSA-N

Isomeric SMILES

C/C(=C\CN1C(C2=CC=CC=C2C1=O)O)/C3=CC=C(C=C3)C4CCCCC4

Canonical SMILES

CC(=CCN1C(C2=CC=CC=C2C1=O)O)C3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.